Enhanced Lipophilicity vs. Non-Fluorinated Halo-Pyridine Analogs
4-Bromo-2-chloro-6-(difluoromethoxy)pyridine exhibits a computed XLogP3-AA of 3.8, which is 1.3 log units higher than that of 4-bromo-2-chloropyridine (XLogP 2.5) [1]. This difference reflects the contribution of the –OCF₂H group and translates into significantly increased membrane permeability potential. The trifluoromethoxy analog (2-chloro-6-(trifluoromethoxy)pyridine) displays an even higher logP of approximately 2.6–3.3 by estimation, yet the difluoromethoxy variant retains a more balanced polarity profile advantageous for both permeability and aqueous solubility .
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | 3.8 |
| Comparator Or Baseline | 4-Bromo-2-chloropyridine: 2.5; 2-Chloro-6-(difluoromethoxy)pyridine: ~3.1; 4-Bromo-2-(difluoromethoxy)pyridine: 2.8 |
| Quantified Difference | ΔXLogP = +1.3 vs. 4-bromo-2-chloropyridine; +0.7 vs. 2-chloro-6-(difluoromethoxy)pyridine; +1.0 vs. 4-bromo-2-(difluoromethoxy)pyridine |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) and Chinese chemical database calculators |
Why This Matters
Higher lipophilicity enhances membrane permeability, a critical parameter for cell-based assays and in vivo pharmacokinetic profiles, making this compound a preferred late-stage functionalization intermediate when scaffold lipophilicity must be tuned upward.
- [1] PubChem. (2026). 4-Bromo-2-chloro-6-(difluoromethoxy)pyridine. XLogP3-AA = 3.8. View Source
